molecular formula C19H20FN5O4 B1248419 Zabofloxacin

Zabofloxacin

Katalognummer: B1248419
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: ZNPOCLHDJCAZAH-OEAKJJBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

Molekularformel

C19H20FN5O4

Molekulargewicht

401.4 g/mol

IUPAC-Name

1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H20FN5O4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28)/b23-14+

InChI-Schlüssel

ZNPOCLHDJCAZAH-OEAKJJBVSA-N

Isomerische SMILES

CO/N=C/1\CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F

Kanonische SMILES

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F

Synonyme

DW-224a
zabofloxacin

Herkunft des Produkts

United States

Vorbereitungsmethoden

Development of Advanced Starting Materials

A breakthrough in this compound synthesis emerged with the design of novel intermediates, such as 8-methoxyimino-2,6-diaza-spirooctane-2-carboxylic acid t-butyl ester succinic acid salt (TBDCS) and 2-(2,2,2-trifluoro-acetyl)-2,6-diaza-spiro[3.4]octane-8-one O-methyloxime methanesulfonate (TDMOS). These intermediates exhibit superior stability and reactivity compared to earlier precursors, enabling precise control over the substitution reaction at the C7 position.

Key Advantages of TBDCS and TDMOS:

  • Enhanced Stability : Solid-state stability simplifies storage and handling.

  • Reduced Equivalents : Only 1.0–1.1 equivalents of TBDCS or TDMOS are required, minimizing waste and cost.

  • High Purity : HPLC analysis confirms purity levels exceeding 99.5%, reducing downstream purification demands.

Optimized Substitution Reaction

The improved method involves reacting Compound 3 with TBDCS or TDMOS under mild conditions (40–60°C) in polar aprotic solvents like dimethylacetamide (DMA). This step achieves near-quantitative conversion (>98%) to the intermediate this compound base, which is subsequently purified via recrystallization.

Reaction Conditions:

ParameterTraditional MethodImproved Method
Temperature80–100°C40–60°C
Equivalents of Amine1.5–2.01.0–1.1
Yield60–70%85–90%
Purity (HPLC)<95%>99.5%

This optimization reduces energy consumption and improves scalability for commercial production.

Key Reaction Steps and Optimization

Spirocyclic Amine Synthesis

The synthesis of TBDCS involves a multi-step sequence starting from tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. Methoxyimination is achieved using O-methylhydroxylamine hydrochloride in the presence of a palladium catalyst, followed by succinic acid salt formation to enhance crystallinity.

Coupling and Deprotection

After the substitution reaction, the tert-butyl ester group in TBDCS is cleaved via acidic hydrolysis (HCl/EtOAc), yielding the free carboxylic acid. Subsequent aspartic acid salt formation is conducted in aqueous ethanol, producing this compound D-aspartate with high enantiomeric purity.

Purification and Analytical Techniques

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is indispensable for monitoring reaction progress and ensuring final product purity. A reversed-phase C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) effectively resolves this compound from impurities.

Crystallization Strategies

Final purification employs solvent-antisolvent crystallization using ethanol-water mixtures. This step achieves particle size uniformity (D90 < 50 µm) and eliminates residual solvents to levels below ICH guidelines (<0.1%).

Industrial-Scale Production Challenges

Cost Efficiency

The improved method reduces raw material costs by 30–40% through minimized reagent usage and higher yields.

Regulatory Compliance

Meeting FDA and ICH requirements necessitates stringent control over genotoxic impurities (e.g., methanesulfonic acid residues from TDMOS), addressed via activated carbon filtration .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Zabofloxacin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Reduktion: Umfasst die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.

    Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

    Substitution: Häufige Reagenzien sind Halogene und Nucleophile unter sauren oder basischen Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen zu halogenierten Derivaten führen können .

Wissenschaftliche Forschungsanwendungen

Zabofloxacin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound entfaltet seine antibakterielle Wirkung durch die Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV, Enzyme, die für die DNA-Replikation und -Transkription unerlässlich sind. Durch die Bindung an diese Enzyme verhindert this compound die Superspiralisierung bakterieller DNA, wodurch die Zellteilung gehemmt und zum Tod bakterieller Zellen führt .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound ist aufgrund seiner starken Aktivität gegen multiresistente grampositive Bakterien und seiner Wirksamkeit gegen Chinolon-resistente Neisseria gonorrhoeae einzigartig. Seine chemische Struktur, die einen Naphthyridin-Kern mit spezifischen Substitutionen umfasst, trägt zu seiner breiten antibakteriellen Aktivität und seinen günstigen pharmakokinetischen Eigenschaften bei .

Wirkmechanismus

Zabofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting cell division and leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Zabofloxacin: this compound is unique due to its potent activity against multidrug-resistant Gram-positive bacteria and its efficacy against quinolone-resistant Neisseria gonorrhoeae. Its chemical structure, which includes a naphthyridine core with specific substitutions, contributes to its broad-spectrum antibacterial activity and favorable pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Zabofloxacin’s efficacy against quinolone-resistant Streptococcus pneumoniae?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine Minimum Inhibitory Concentrations (MICs). Compare this compound’s MIC90 values against quinolone-resistant strains with other fluoroquinolones (e.g., ciprofloxacin, moxifloxacin). Include positive controls (e.g., susceptible strains) and validate results via triplicate experiments to ensure reproducibility. This compound’s MIC90 of 1 mg/L against resistant S. pneumoniae demonstrates superior activity compared to other quinolones .

Q. How should researchers design in vitro studies to evaluate this compound’s dual inhibition of bacterial type II and IV topoisomerases?

  • Methodological Answer : Employ enzyme inhibition assays using purified E. coli topoisomerase IV and DNA gyrase. Measure drug-induced DNA cleavage via gel electrophoresis or fluorometric assays. Use sparfloxacin or ciprofloxacin as comparators. Kinetic studies (e.g., IC50 calculations) should be performed under varying ATP concentrations to distinguish between type II and IV inhibition mechanisms. Reference this compound’s structural specificity for fluoro-naphthyridone scaffolds .

Q. What criteria should guide the selection of animal models for in vivo this compound efficacy studies?

  • Methodological Answer : Prioritize murine pneumonia or sepsis models infected with penicillin-resistant S. pneumoniae to mimic clinical scenarios. Ensure models account for pharmacokinetic variables (e.g., plasma protein binding, tissue penetration). Use at least 10 animals per group to achieve statistical power, and include survival curves and bacterial load quantification (CFU/mL) in lungs/blood. Adhere to ARRIVE guidelines for ethical reporting .

Advanced Research Questions

Q. How can transcriptomic and proteomic approaches elucidate this compound’s impact on bacterial stress response pathways?

  • Methodological Answer : Perform RNA sequencing (RNA-seq) on S. pneumoniae exposed to sub-inhibitory this compound concentrations. Analyze differential expression of oxidative stress (e.g., sodA, katA) and SOS response genes (e.g., recA). Validate via qRT-PCR and Western blotting. Proteomic profiling (LC-MS/MS) can identify post-translational modifications in topoisomerases. Integrate data using pathway analysis tools (e.g., KEGG, STRING) .

Q. What strategies resolve contradictory pharmacokinetic data for this compound across different animal models?

  • Methodological Answer : Conduct cross-species pharmacokinetic studies (e.g., mice, rats, rabbits) with standardized dosing (e.g., 10 mg/kg IV/PO). Use nonlinear mixed-effects modeling (NONMEM) to account for interspecies variability in clearance and volume of distribution. Validate findings via Monte Carlo simulations to predict human pharmacokinetic/pharmacodynamic (PK/PD) targets. Ensure plasma and tissue sampling aligns with elimination half-life (t½) .

Q. How can researchers systematically investigate this compound’s synergistic potential with β-lactams against multidrug-resistant pathogens?

  • Methodological Answer : Perform checkerboard assays or time-kill kinetics using clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) or extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. Calculate fractional inhibitory concentration indices (FICIs) and validate synergy via scanning electron microscopy (biofilm disruption). Include pharmacodynamic modeling to optimize dosing regimens .

Q. What statistical approaches are critical for analyzing discrepancies in this compound’s MIC values across independent studies?

  • Methodological Answer : Apply meta-analysis techniques to aggregate MIC data from published studies. Use random-effects models to account for heterogeneity in bacterial strains, growth media, and inoculum size. Perform sensitivity analysis to identify outliers. Report 95% confidence intervals and I² statistics to quantify variability. Cross-reference CLSI and EUCAST breakpoints for interpretive consistency .

Methodological Considerations

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., MICs, PK parameters) in public repositories like Zenodo or Figshare. Provide detailed protocols for enzyme assays and animal models .
  • Ethical Compliance : Obtain institutional approval for animal studies (IACUC) and human-derived isolates (IRB). Disclose conflicts of interest, especially if using commercially sourced compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.